molecular formula C15H15ClO3S B2855587 1-[(4-Chlorophenyl)sulfonyl]-2-phenyl-2-propanol CAS No. 338774-88-2

1-[(4-Chlorophenyl)sulfonyl]-2-phenyl-2-propanol

Cat. No.: B2855587
CAS No.: 338774-88-2
M. Wt: 310.79
InChI Key: APXWRTPHLQXKBP-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)sulfonyl]-2-phenyl-2-propanol is a sulfonyl-containing secondary alcohol characterized by a 4-chlorophenyl sulfonyl group attached to a propanol backbone with a phenyl substituent at the β-carbon. It has been utilized as a synthetic intermediate in the development of heterocyclic compounds, such as 1,3,4-oxadiazole derivatives with reported biological activities .

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-2-phenylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClO3S/c1-15(17,12-5-3-2-4-6-12)11-20(18,19)14-9-7-13(16)8-10-14/h2-10,17H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APXWRTPHLQXKBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)C1=CC=C(C=C1)Cl)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chlorophenyl)sulfonyl]-2-phenyl-2-propanol typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-phenyl-2

Biological Activity

1-[(4-Chlorophenyl)sulfonyl]-2-phenyl-2-propanol is a sulfonyl-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its antimicrobial, anticancer, and anti-inflammatory effects, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features a sulfonyl group attached to a chlorophenyl moiety and a phenylpropanol backbone. Its unique structure allows for diverse interactions with biological targets, influencing its pharmacological profile.

The mechanism of action of this compound involves:

  • Enzyme Inhibition: The sulfonyl group can interact with enzyme active sites, potentially inhibiting their activity.
  • Hydrogen Bonding: Strong hydrogen bonds formed with biological molecules may alter their conformation and function.
  • π-π Interactions: The aromatic rings facilitate π-π stacking interactions, further modulating biological activity.

Antimicrobial Activity

Recent studies have shown that derivatives of sulfonamide compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound demonstrated effective inhibition against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species.

CompoundMinimum Inhibitory Concentration (MIC)Target Bacteria
18 µg/mLMRSA
216 µg/mLE. faecalis
34 µg/mLS. epidermidis

Case Study: A study by Żołnowska et al. highlighted that specific modifications in the sulfonamide structure led to enhanced antibacterial activity against clinical strains, suggesting that structural optimization can yield potent antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays. The compound exhibited cytotoxic effects on several cancer cell lines, including HeLa and MCF-7, with IC50 values indicating significant potency.

Cell LineIC50 (µg/mL)Activity Level
HeLa<10High
MCF-711.20–93.46Moderate
SKOV-37.87–70.53High

Research Findings: In a comparative study, derivatives of the compound showed varied anticancer activities based on structural differences. Compounds with additional aromatic substitutions exhibited improved efficacy against cancer cell proliferation.

Anti-inflammatory Effects

Inflammation-related pathways are often targeted for therapeutic intervention in chronic diseases. Preliminary studies suggest that this compound may exert anti-inflammatory effects through the inhibition of pro-inflammatory cytokines.

Mechanism Insights:

  • Cytokine Inhibition: The compound may reduce levels of TNF-alpha and IL-6 in activated macrophages.
  • NF-kB Pathway Modulation: It could potentially inhibit the NF-kB signaling pathway, leading to decreased inflammatory responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs differ in substituent positions, functional groups, or backbone modifications. Below is a detailed comparison with three key analogs:

1-[(2-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol (CAS: 338422-02-9)

  • Structural Differences :
    • Replaces the sulfonyl group with a sulfanyl (thioether) group.
    • Chlorine substitution at the 2-position of the phenyl ring instead of the 4-position.
    • Incorporates a 4-(4-fluorophenyl)piperazine moiety at the β-carbon.
  • The 2-chloro substitution may sterically hinder interactions with target proteins compared to the 4-chloro analog. The piperazine-fluorophenyl moiety introduces basicity and additional hydrogen-bonding capacity, possibly enhancing CNS activity .

1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one (CAS: 123989-29-7)

  • Structural Differences: Replaces the sulfonyl-propanol backbone with a ketone and cyclopropyl group. Lacks the phenyl substituent at the β-carbon.
  • Functional Implications: The ketone group increases electrophilicity, making the compound prone to nucleophilic attacks (e.g., in Schiff base formation). Reduced hydrogen-bonding capacity compared to the sulfonyl-propanol analog may limit solubility in polar solvents .

1-(3-([(4-Chlorophenyl)sulfonyl]methyl)-4-nitrophenyl)-3-(dimethylamino)-2-propen-1-one (CAS: 303145-49-5)

  • Structural Differences: Positions the sulfonyl group on a methyl side chain attached to a nitrophenyl ring. Includes a dimethylamino-propenone moiety.
  • The α,β-unsaturated ketone (propenone) enables conjugation, which may stabilize transition states in chemical reactions.

Comparative Data Table

Property 1-[(4-Chlorophenyl)sulfonyl]-2-phenyl-2-propanol 1-[(2-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one 1-(3-([(4-Chlorophenyl)sulfonyl]methyl)-4-nitrophenyl)-3-(dimethylamino)-2-propen-1-one
Molecular Weight ~306.8 g/mol ~449.9 g/mol ~222.7 g/mol ~408.9 g/mol
Key Functional Groups Sulfonyl, propanol, phenyl Sulfanyl, piperazine, fluorophenyl Ketone, cyclopropyl Sulfonyl, nitro, propenone, dimethylamino
Polarity High (due to sulfonyl) Moderate (sulfanyl less polar than sulfonyl) Low (ketone-dominated) High (nitro and sulfonyl)
Potential Bioactivity Enzyme inhibition (e.g., kinases) CNS modulation (via piperazine) Reactive intermediate Electrophilic agent (e.g., covalent inhibitors)
Solubility Moderate in polar solvents High in DMSO/dimethylformamide Low in water, high in acetone Moderate in DMSO, low in water

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